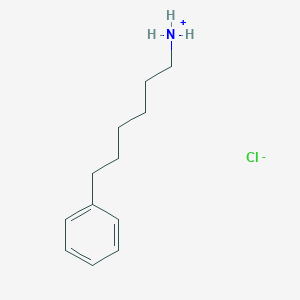

6-Phenylhexylamine, hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-phenylhexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N.ClH/c13-11-7-2-1-4-8-12-9-5-3-6-10-12;/h3,5-6,9-10H,1-2,4,7-8,11,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYKYEUDNRJFMMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676110 | |

| Record name | 6-Phenylhexan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120375-57-7 | |

| Record name | 6-Phenylhexan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Phenylethylamine Hydrochloride

A Note on the Subject Compound: This guide focuses on the chemical properties of 2-Phenylethylamine Hydrochloride (CAS 156-28-5). While the initial topic requested was "6-phenylhexylamine hydrochloride," publicly available scientific literature and chemical databases contain extensive information on the former, a significant neuromodulator, while data on the latter is scarce. Given the structural similarity and the detailed nature of the inquiry, this guide has been developed for the well-documented and scientifically relevant 2-phenylethylamine hydrochloride, which is presumed to be the compound of interest for researchers in drug development.

Introduction: The Significance of 2-Phenylethylamine Hydrochloride

2-Phenylethylamine hydrochloride (PEA-HCl) is the salt form of 2-phenylethylamine (PEA), a naturally occurring monoamine alkaloid found in various organisms, including humans.[1][2] As an endogenous neuromodulator within the central nervous system, PEA plays a crucial role in regulating monoamine neurotransmission.[2] It stimulates the release of key neurotransmitters like norepinephrine and dopamine, making it a subject of profound interest in the fields of neuroscience, pharmacology, and medicinal chemistry.[2][3] Its structural backbone is the basis for a wide class of compounds known as substituted phenethylamines, which includes numerous hormones, neurotransmitters, and psychoactive drugs.[1]

The hydrochloride salt form enhances the compound's stability and solubility, particularly in aqueous solutions, rendering it more suitable for pharmaceutical formulation and laboratory research.[4] This guide offers a detailed exploration of the core chemical properties, synthesis, and analysis of 2-phenylethylamine hydrochloride, providing a foundational resource for scientific professionals.

Core Physicochemical Properties

The fundamental properties of 2-phenylethylamine hydrochloride are critical for its handling, formulation, and application in experimental settings. These properties have been compiled from various chemical data sources and are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 2-phenylethanamine;hydrochloride | [5] |

| Synonyms | Phenethylamine HCl, PEA HCl, β-Phenylethylamine HCl | [2][4] |

| CAS Number | 156-28-5 | [2][5] |

| Molecular Formula | C₈H₁₁N · HCl (or C₈H₁₂ClN) | [2][5] |

| Molecular Weight | 157.64 g/mol | [3][5][6] |

| Appearance | White to off-white crystalline solid or powder.[3][4][6] | |

| Melting Point | 217–224 °C | [1][3][6][7][8] |

| Solubility | Water: Soluble.[3][4][8] Ethanol: 25 mg/mL.[2][3] DMSO: 30 mg/mL.[2][3] DMF: 30 mg/mL.[2][3] PBS (pH 7.2): 10 mg/mL.[2][3] | |

| Purity | ≥98% or ≥99% (Typical commercial grades) | [2][6] |

| Stability | Stable under recommended storage conditions; hygroscopic.[9][10] Store in a dry, cool, well-ventilated place under an inert atmosphere.[9][10] | |

| pKa | 9.83 (for the conjugate acid) | [1] |

Synthesis and Purification

The synthesis of 2-phenylethylamine, the free base of the target compound, is most commonly achieved through the reduction of benzyl cyanide. The subsequent conversion to the hydrochloride salt is a standard acid-base reaction.

Synthesis Workflow: Reduction of Benzyl Cyanide

This established method involves the catalytic hydrogenation of benzyl cyanide in the presence of a catalyst like Raney nickel. The use of ammonia in the reaction medium is crucial as it minimizes the formation of the secondary amine, di-(β-phenylethyl)-amine, a common byproduct.

Caption: Synthesis workflow for 2-phenylethylamine HCl.

Experimental Protocol: Synthesis

The following protocol is adapted from the procedure reported in Organic Syntheses.[7]

-

Reaction Setup: In a high-pressure reaction vessel (bomb), combine benzyl cyanide (1 mole equivalent) and Raney nickel catalyst.

-

Hydrogenation: Seal the vessel and introduce liquid ammonia as the solvent. Pressurize the vessel with hydrogen gas to approximately 2000 psi. Heat the mixture to 120-130°C with agitation. The reaction is typically complete within an hour.

-

Catalyst Removal: After cooling the vessel and venting excess pressure, filter the reaction mixture to remove the Raney nickel catalyst. Causality: The catalyst is pyrophoric and must be handled with care, preferably kept wet with a solvent like methanol during filtration to prevent ignition upon contact with air.

-

Isolation of Free Base: Remove the ammonia and any co-solvent by distillation. The resulting crude 2-phenylethylamine is then purified by vacuum distillation.

-

Salt Formation: Dissolve the purified 2-phenylethylamine free base in a suitable solvent, such as dry ethanol.

-

Precipitation: Add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in an organic solvent) to the ethanolic solution. 2-Phenylethylamine hydrochloride will precipitate out of the solution.

-

Final Purification: Collect the crystalline solid by filtration and recrystallize from a suitable solvent like dry ethanol to achieve high purity. The melting point of the purified hydrochloride salt is sharp, typically around 218–219°C.[7]

Analytical Characterization

Accurate identification and quantification of 2-phenylethylamine hydrochloride are essential for quality control and research. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for this purpose.

Chemical Structure

Sources

- 1. Phenethylamine - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CAS 156-28-5: 2-Phenylethylamine hydrochloride [cymitquimica.com]

- 5. 2-Phenylethylamine hydrochloride | C8H12ClN | CID 9075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chembk.com [chembk.com]

- 9. static.igem.wiki [static.igem.wiki]

- 10. fishersci.ie [fishersci.ie]

Predicted biological activity of 6-phenylhexylamine hydrochloride

An In-Depth Technical Guide to the Predicted Biological Activity of 6-Phenylhexylamine Hydrochloride

Abstract

This guide provides a comprehensive analysis of the predicted biological activity of 6-phenylhexylamine hydrochloride, a structural analog of phenethylamine. In the absence of direct empirical data, this document synthesizes information from structure-activity relationships (SAR) of related phenethylamine derivatives to construct a predictive pharmacological profile. We hypothesize that 6-phenylhexylamine hydrochloride will primarily act as a modulator of monoaminergic systems, with potential activity as a central nervous system stimulant. A detailed experimental workflow is presented, outlining the necessary in vitro and in vivo assays to empirically validate these predictions. This guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel psychoactive compounds.

Introduction and Structural Analysis

6-Phenylhexylamine hydrochloride belongs to the broad chemical class of phenethylamines, compounds characterized by a phenyl ring attached to an amino group via a two-carbon chain. This structural motif is shared by numerous endogenous neurotransmitters, such as dopamine and norepinephrine, as well as a wide range of synthetic psychoactive substances.[1] The parent compound, phenethylamine (PEA), is a naturally occurring trace amine that acts as a central nervous system stimulant.[[“]]

The structure of 6-phenylhexylamine distinguishes itself from phenethylamine by the presence of a hexyl (six-carbon) chain connecting the phenyl ring to the amine group, as opposed to the ethyl (two-carbon) chain in PEA. This significant increase in the length of the alkyl chain is predicted to substantially alter the molecule's physicochemical properties, most notably its lipophilicity. The increased lipid solubility may enhance its ability to cross the blood-brain barrier and could influence its binding affinity and selectivity for various molecular targets.

Objective: This document aims to:

-

Predict the primary and secondary molecular targets of 6-phenylhexylamine hydrochloride based on established SAR for the phenethylamine class.

-

Hypothesize its likely pharmacological effects.

-

Provide a detailed, actionable experimental workflow for the validation of these predictions.

Predicted Biological Activity Profile

The biological activity of phenethylamine derivatives is largely dictated by their interaction with monoamine neurotransmitter systems.[3] The core mechanism often involves the Trace Amine-Associated Receptor 1 (TAAR1) and the monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1][[“]]

Primary Target Predictions: Monoamine Transporters and TAAR1

Based on its core phenethylamine scaffold, 6-phenylhexylamine is predicted to interact with the following primary targets:

-

Trace Amine-Associated Receptor 1 (TAAR1): Phenethylamine is a potent agonist of TAAR1.[5] Agonism at TAAR1 can modulate dopaminergic and serotonergic neurotransmission and is a key mechanism for the action of many stimulants.[1][[“]] It is highly probable that 6-phenylhexylamine will also act as a TAAR1 agonist.

-

Dopamine (DAT) and Norepinephrine (NET) Transporters: Many phenethylamine analogs function as monoamine releasing agents by reversing the function of DAT and NET.[[“]][6] This leads to an increase in extracellular concentrations of dopamine and norepinephrine, resulting in stimulant effects. The extended alkyl chain of 6-phenylhexylamine may influence its potency as a transporter substrate or inhibitor.

Secondary Target Predictions: Adrenergic and Serotonergic Receptors

Derivatives of phenethylamine have been shown to interact with a range of G-protein coupled receptors, although often with lower affinity than their primary targets.[7] Potential secondary targets for 6-phenylhexylamine include:

-

Adrenergic Receptors (α and β): Some phenethylamines can act as agonists at various adrenergic receptor subtypes, contributing to cardiovascular effects such as increased heart rate and blood pressure (pressor response).[8][9]

-

Serotonin (5-HT) Receptors: Direct agonism at certain serotonin receptors has been observed for some phenethylamine derivatives, which could contribute to a more complex psychoactive profile.[[“]]

Predicted Pharmacological Effects

Given the predicted interactions with TAAR1, DAT, and NET, the overarching pharmacological effect of 6-phenylhexylamine hydrochloride is anticipated to be that of a central nervous system stimulant . Specific predicted effects include:

-

Psychomotor Stimulation: Increased locomotor activity.

-

Anorectic Effects: Appetite suppression.

-

Sympathomimetic Effects: Increased heart rate and blood pressure due to elevated norepinephrine levels and potential direct adrenergic agonism.

-

Rewarding/Reinforcing Properties: Due to the elevation of dopamine in the brain's reward pathways.[6]

The following table summarizes the predicted activity profile.

| Target Class | Specific Target | Predicted Interaction | Predicted Potency |

| Primary Targets | TAAR1 | Agonist | High |

| Dopamine Transporter (DAT) | Releasing Agent / Inhibitor | Moderate to High | |

| Norepinephrine Transporter (NET) | Releasing Agent / Inhibitor | Moderate to High | |

| Secondary Targets | Adrenergic Receptors (α₁, α₂, β) | Agonist | Low to Moderate |

| Serotonin Receptors (e.g., 5-HT₂) | Agonist | Low | |

| Serotonin Transporter (SERT) | Releasing Agent / Inhibitor | Low |

Experimental Validation Workflow

To empirically determine the biological activity of 6-phenylhexylamine hydrochloride, a structured, multi-tiered experimental approach is required. The following workflow outlines the key in vitro and in vivo assays.

Caption: Proposed experimental workflow for characterizing 6-phenylhexylamine HCl.

Detailed Protocols: In Vitro Assays

-

Objective: To determine the binding affinity (Ki) of 6-phenylhexylamine hydrochloride for a panel of key molecular targets.

-

Methodology:

-

Preparation: Utilize commercially available cell membranes prepared from cell lines stably expressing the human recombinant target of interest (e.g., hDAT, hNET, hTAAR1, adrenergic receptors α1A, β2, etc.).

-

Assay Setup: In a 96-well plate, combine the cell membranes with a specific radioligand for the target (e.g., [³H]WIN 35,428 for DAT) and a range of concentrations of 6-phenylhexylamine hydrochloride (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

-

Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters to remove non-specific binding.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Use non-linear regression analysis to calculate the IC₅₀ value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

-

Objective: To functionally assess the compound's ability to inhibit monoamine uptake at DAT, NET, and SERT.

-

Methodology:

-

Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing either hDAT, hNET, or hSERT.

-

Assay Setup: Plate the cells in a 96-well plate. Pre-incubate the cells with a range of concentrations of 6-phenylhexylamine hydrochloride.

-

Initiate Uptake: Add a known concentration of a radiolabeled neurotransmitter substrate (e.g., [³H]dopamine for DAT-expressing cells).

-

Incubation: Incubate for a short period (e.g., 10-15 minutes) at 37°C.

-

Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

-

Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition of uptake at each concentration of the test compound and determine the IC₅₀ value.

-

Detailed Protocols: In Vivo Studies

-

Objective: To evaluate the potential psychomotor stimulant effects.

-

Methodology:

-

Animals: Use adult male C57BL/6 mice.

-

Habituation: Place individual mice into open-field activity chambers (e.g., 40 x 40 cm clear plastic boxes equipped with infrared beams) and allow them to habituate for 30-60 minutes.

-

Administration: Administer 6-phenylhexylamine hydrochloride (e.g., 1, 5, 10, 25 mg/kg) or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.

-

Data Collection: Immediately return the mice to the activity chambers and record locomotor activity (e.g., total distance traveled, stereotypy counts) for 90-120 minutes using automated tracking software.

-

Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) and as a cumulative total. Compare the activity of the drug-treated groups to the vehicle control group using ANOVA.

-

Predicted Mechanism of Action and Data Interpretation

The data gathered from the proposed workflow will allow for the construction of a comprehensive pharmacological profile. We predict that 6-phenylhexylamine will act as a TAAR1 agonist and a dopamine/norepinephrine releasing agent.

Caption: Predicted mechanism of action at a dopaminergic synapse.

Interpretation of Potential Results:

-

High affinity at TAAR1, DAT, and NET (in vitro) coupled with increased locomotor activity (in vivo) would strongly support the hypothesis of a central nervous system stimulant with a mechanism similar to amphetamine.

-

Significant cardiovascular effects (in vivo) would correlate with high affinity for adrenergic receptors or potent activity at NET.

-

A lack of significant locomotor stimulation despite potent in vitro binding could suggest other factors, such as rapid metabolism or poor blood-brain barrier penetration, which would require further ADMET studies.

This predictive and validation-oriented approach provides a robust framework for elucidating the biological activity of novel compounds like 6-phenylhexylamine hydrochloride, ensuring scientific rigor and guiding future drug development efforts.

References

- SciSpace. The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Available from: https://www.typeset.io/papers/the-benefits-of-in-silico-modeling-to-identify-possible-57k8g7k2

- Gatch, M. B., et al. Computational/in silico methods in drug target and lead prediction. PMC. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5778923/

- MDPI. From AI-Assisted In Silico Computational Design to Preclinical In Vivo Models: A Multi-Platform Approach to Small Molecule Anti-IBD Drug Discovery. Available from: https://www.mdpi.com/2218-273X/14/6/663

- Byrne, R., & Schneider, G. In Silico Target Prediction for Small Molecules. OUCI. Available from: https://ouci.dntb.gov.ua/en/work/2TrnRx9B/

- MDPI. In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. Available from: https://www.mdpi.com/1422-0067/24/13/11105

- Wikipedia. Phenethylamine. Available from: https://en.wikipedia.org/wiki/Phenethylamine

- Kim, J., et al. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. PubMed Central. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6479483/

- PubChem. 2-Phenylethylamine hydrochloride. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/9075

- Kim, J., et al. Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. Available from: https://www.mdpi.com/1422-0067/22/17/9485

- Simmler, L. D., et al. 2-Phenethylamines in Medicinal Chemistry: A Review. PMC. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8538006/

- Barroso, M., et al. Action of beta-phenylethylamine and related amines on nigrostriatal dopamine neurotransmission. PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/8947352/

- Lota, A. S., et al. Modulation of resistance artery tone by the trace amine β-phenylethylamine: dual indirect sympathomimetic and α1-adrenoceptor blocking actions. PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/25118217/

- Andersson, C. D., et al. Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples. PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/24436067/

- ResearchGate. Synthesis of [ 13 C 6 ]-labelled phenethylamine derivatives for drug quantification in biological samples | Request PDF. Available from: https://www.researchgate.

- MDPI. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. Available from: https://www.mdpi.com/2072-6643/16/11/1567

- Consensus. What is Phenethylamine (PEA) mechanism of action?. Available from: https://consensus.app/papers/phenethylamine-pea-ameliorates-corticosteroneinduced-zhu/078a6320076a5927b2c589087522201b/

- Wainscott, D. B., et al. Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. NIH. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2704531/

- ResearchGate. (PDF) Synthesis and Biological Evaluation of Novel 6-(3-(4,5-Dihydro-1,5-diphenyl-1 H -pyrazol-3-yl)phenylamino) Pyridazin-3(2H)-one Derivatives. Available from: https://www.researchgate.

- ResearchGate. Synthesis and evaluation of pyridazinone-phenethylamine derivatives as selective and orally bioavailable histamine H-3 receptor antagonists with robust wake-promoting activity | Request PDF. Available from: https://www.researchgate.net/publication/51624467_Synthesis_and_evaluation_of_pyridazinone-phenethylamine_derivatives_as_selective_and_orally_bioavailable_histamine_H-3_receptor_antagonists_with_robust_wake-promoting_activity

- Uretsky, N. J., et al. Pharmacological changes induced by repeated exposure to phenylethylamine. PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/7152917/

- Consensus. What is Phenethylamine (PEA) mechanism of action?. Available from: https://consensus.app/papers/phenethylamine-pea-ameliorates-corticosteroneinduced-zhu/078a6320076a5927b2c589087522201b/?utm_source=bing&utm_medium=cpc&utm_campaign=EN-Dynamic_Search_Ads&utm_term=consensus&utm_content=All%20Webpages

- PubChem. Phenethylamine. NIH. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/1001

Sources

- 1. Phenethylamine - Wikipedia [en.wikipedia.org]

- 2. consensus.app [consensus.app]

- 3. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 4. consensus.app [consensus.app]

- 5. Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulation of resistance artery tone by the trace amine β-phenylethylamine: dual indirect sympathomimetic and α1-adrenoceptor blocking actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Putative Mechanism of Action of 6-Phenylhexylamine Hydrochloride: A Technical Guide for Researchers

Introduction

6-Phenylhexylamine hydrochloride is a derivative of β-phenethylamine (PEA), a foundational structure for a multitude of neuroactive compounds.[1] While specific pharmacological data for 6-phenylhexylamine hydrochloride is not extensively available in peer-reviewed literature, its mechanism of action can be confidently inferred from the well-established pharmacology of PEA and the structure-activity relationships (SAR) of its derivatives.[2] This guide synthesizes the current understanding of phenethylamine pharmacology to present a putative mechanism of action for 6-phenylhexylamine hydrochloride, providing researchers and drug development professionals with a detailed framework for its investigation.

The core hypothesis is that 6-phenylhexylamine hydrochloride, by virtue of its phenethylamine scaffold, primarily functions as a modulator of monoaminergic systems. Its extended hexyl chain is predicted to significantly influence its potency and selectivity at key molecular targets, distinguishing its profile from that of the parent PEA molecule. This document will dissect the expected interactions with monoamine transporters and receptors, the downstream signaling consequences, and the experimental methodologies required to validate these hypotheses.

I. Primary Molecular Targets and Pharmacodynamics

The neuropharmacological effects of phenethylamine derivatives are predominantly mediated through their interaction with key proteins involved in monoamine neurotransmission.[3][4] The principal targets for 6-phenylhexylamine hydrochloride are anticipated to be the dopamine transporter (DAT), the trace amine-associated receptor 1 (TAAR1), and to a lesser extent, the vesicular monoamine transporter 2 (VMAT2).

Dopamine Transporter (DAT) Inhibition and Reversal

A hallmark of many phenethylamine derivatives is their ability to inhibit the reuptake of dopamine from the synaptic cleft.[2][3] This action increases the concentration and duration of dopamine in the synapse, leading to enhanced dopaminergic signaling. Furthermore, compounds structurally similar to amphetamine can act as DAT reversing agents, inducing non-vesicular release of dopamine.[[“]]

Causality of Experimental Choice: The dopamine reuptake inhibition assay is a fundamental experiment to characterize the activity of novel phenethylamine derivatives.[2] It provides a direct measure of the compound's ability to block the primary mechanism of dopamine clearance.

Experimental Protocol: Dopamine Reuptake Inhibition Assay [2]

-

Cell Culture: Utilize HEK-293 cells stably expressing the human dopamine transporter (hDAT). Culture cells in a 24-well plate to confluence.

-

Preparation: Wash the cells with an uptake buffer (5 mM Tris base, 7.5 mM HEPES, 120 mM NaCl, 5.4 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 1 mM ascorbic acid, and 5 mM glucose, pH 7.1).

-

Compound Incubation: Treat the cells with varying concentrations of 6-phenylhexylamine hydrochloride at 37°C for 20 minutes.

-

Radioligand Addition: Add [³H]-dopamine (final concentration: 20 nM) to the wells and incubate for 5 minutes.

-

Termination and Lysis: Wash the cells three times with ice-cold uptake buffer to terminate the uptake process. Add 1% sodium dodecyl sulfate buffer to each well and incubate overnight to lyse the cells.

-

Quantification: Measure the radioactivity in the cell lysate using a scintillation counter to determine the amount of [³H]-dopamine taken up by the cells.

-

Data Analysis: Calculate the percent inhibition of dopamine reuptake at each concentration of the test compound and determine the IC₅₀ value.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

TAAR1 is a G-protein coupled receptor that has emerged as a key regulator of monoamine function.[1][6] Phenethylamine is a potent agonist of TAAR1.[1] Activation of TAAR1 can lead to a reduction in the firing rate of monoaminergic neurons and modulation of dopamine transporter function through protein kinase A (PKA) and protein kinase C (PKC) signaling.[1]

Causality of Experimental Choice: A functional assay measuring TAAR1 activation, such as a cAMP accumulation assay or a calcium mobilization assay, is crucial to determine if 6-phenylhexylamine hydrochloride retains the TAAR1 agonist properties of PEA.[6] This is critical as TAAR1 agonism can modulate the psychostimulant and reinforcing effects of DAT inhibitors.

Experimental Protocol: TAAR1 Functional Assay (Calcium Mobilization) [6]

-

Cell Line: Use a stable cell line co-expressing human TAAR1 (hTAAR1) and a G-protein that couples to the calcium signaling pathway (e.g., Gαq).

-

Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Compound Addition: Add varying concentrations of 6-phenylhexylamine hydrochloride to the wells.

-

Signal Detection: Measure the fluorescence intensity before and after the addition of the compound using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium, signifying receptor activation.

-

Data Analysis: Plot the change in fluorescence against the compound concentration to generate a dose-response curve and determine the EC₅₀ value.

Vesicular Monoamine Transporter 2 (VMAT2) Inhibition

VMAT2 is responsible for packaging monoamines into synaptic vesicles for subsequent release. Inhibition of VMAT2 can lead to a depletion of vesicular monoamines and an increase in their cytoplasmic concentration.[1] Phenethylamine and its derivatives can inhibit VMAT2, contributing to their overall effect on monoaminergic neurotransmission.[1]

II. Signaling Pathways and Downstream Effects

The interaction of 6-phenylhexylamine hydrochloride with its primary targets is expected to trigger a cascade of intracellular signaling events, ultimately leading to its physiological effects.

Dopaminergic Signaling

By inhibiting and potentially reversing DAT, 6-phenylhexylamine hydrochloride would increase extracellular dopamine levels.[7] This elevated dopamine would then act on postsynaptic dopamine receptors, primarily D1 and D2 receptors, to modulate downstream signaling pathways involving cyclic AMP (cAMP) and other second messengers. This can lead to psychomotor stimulation and reinforcing behaviors.[7]

Caption: Putative dopaminergic signaling pathway modulated by 6-phenylhexylamine.

TAAR1-Mediated Signaling

Agonism at TAAR1 is expected to activate G-protein signaling, leading to the production of cAMP and the activation of PKA and PKC.[1] These kinases can then phosphorylate DAT, reducing its transport capacity and potentially promoting its internalization, which would serve as a negative feedback mechanism on dopamine reuptake.

Caption: Expected TAAR1-mediated signaling cascade initiated by 6-phenylhexylamine.

III. Structure-Activity Relationship (SAR) Considerations

The defining structural feature of 6-phenylhexylamine hydrochloride compared to PEA is the elongated hexyl chain. SAR studies of phenethylamine derivatives have shown that the length and bulk of the alkyl group can significantly impact pharmacological activity.[2]

-

Increased Lipophilicity: The hexyl chain will increase the lipophilicity of the molecule, which may enhance its ability to cross the blood-brain barrier.

-

Potency at DAT: Studies on other phenethylamine derivatives have shown that increasing the length of the alkyl chain can influence potency at DAT.[2] The hexyl group may provide a better fit into the hydrophobic pockets of the DAT binding site.

-

Receptor Selectivity: The longer chain may also alter the selectivity profile for other monoamine transporters (e.g., norepinephrine and serotonin transporters) and receptors.

Table 1: Predicted Pharmacological Profile of 6-Phenylhexylamine Hydrochloride Based on SAR

| Molecular Target | Predicted Activity | Rationale |

| Dopamine Transporter (DAT) | Inhibitor/Reverser | Core phenethylamine structure.[2][3] |

| Norepinephrine Transporter (NET) | Potential Inhibitor | Phenethylamines often show activity at NET. |

| Serotonin Transporter (SERT) | Lower Affinity Expected | Typically lower affinity for phenethylamines. |

| TAAR1 | Agonist | Core phenethylamine structure.[1][6] |

| VMAT2 | Inhibitor | Common activity for phenethylamines.[1] |

| Adrenergic Receptors | Potential Agonist/Antagonist | Phenethylamines can interact with adrenergic receptors.[8][9] |

IV. Broader Pharmacological Profile

Beyond its primary effects on the dopaminergic system, 6-phenylhexylamine hydrochloride may also interact with other neurotransmitter systems.

-

Adrenergic System: Phenethylamines can have complex effects on the adrenergic system, including acting as agonists at adrenergic receptors or promoting the release of norepinephrine.[9][[“]] This can contribute to cardiovascular effects such as increased blood pressure and heart rate.

-

Serotonergic System: While generally less potent at the serotonin transporter, some phenethylamine derivatives can interact with serotonin receptors.[[“]]

V. Conclusion

The mechanism of action of 6-phenylhexylamine hydrochloride is putatively centered on its role as a monoamine reuptake inhibitor and a TAAR1 agonist, with a primary impact on the dopamine system. The extended hexyl chain is anticipated to modulate its potency, selectivity, and pharmacokinetic profile compared to the parent β-phenethylamine molecule. The experimental protocols and signaling pathways outlined in this guide provide a comprehensive framework for the systematic investigation of this compound. Empirical validation of these hypotheses through rigorous in vitro and in vivo studies is essential to fully elucidate the pharmacological profile of 6-phenylhexylamine hydrochloride and to determine its potential as a research tool or therapeutic agent.

References

-

Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. PubMed Central. Available at: [Link]

-

Phenethylamine. Wikipedia. Available at: [Link]

-

Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. Available at: [Link]

-

Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. NIH. Available at: [Link]

-

Action of beta-phenylethylamine and related amines on nigrostriatal dopamine neurotransmission. PubMed. Available at: [Link]

-

2-Phenethylamines in Medicinal Chemistry: A Review. PMC - PubMed Central. Available at: [Link]

-

Modulation of resistance artery tone by the trace amine β-phenylethylamine: dual indirect sympathomimetic and α1-adrenoceptor blocking actions. PubMed. Available at: [Link]

-

Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. International Journal of Molecular Sciences. Available at: [Link]

-

[Novel Phenoxyalkylamine Derivatives. VI. Synthesis and Alpha-Blocking Activity of Alpha-[(Phenoxyethylamino)propyl] - PubMed. PubMed. Available at: [Link]

-

Pharmacological changes induced by repeated exposure to phenylethylamine. PubMed. Available at: [Link]

-

What is Phenethylamine (PEA) mechanism of action?. Consensus. Available at: [Link]

-

Pharmacological studies with endogenous enhancer substances: beta-phenylethylamine, tryptamine, and their synthetic derivatives. PubMed. Available at: [Link]

-

Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms. PubMed. Available at: [Link]

-

What is Phenethylamine (PEA) mechanism of action?. Consensus. Available at: [Link]_content=paper-ad-group)

Sources

- 1. Phenethylamine - Wikipedia [en.wikipedia.org]

- 2. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 4. Action of beta-phenylethylamine and related amines on nigrostriatal dopamine neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. consensus.app [consensus.app]

- 6. Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modulation of resistance artery tone by the trace amine β-phenylethylamine: dual indirect sympathomimetic and α1-adrenoceptor blocking actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. consensus.app [consensus.app]

An In-depth Technical Guide to 6-Phenylhexylamine Hydrochloride: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

Chemical Identity and Predicted Physicochemical Properties

6-Phenylhexylamine hydrochloride is the salt of a primary amine with a six-carbon alkyl chain separating a phenyl group and the amino group. The hydrochloride salt form is generally preferred for its increased stability and solubility in aqueous media, which is advantageous for biological studies.

| Identifier | Value |

| Chemical Name | 6-Phenylhexylamine hydrochloride |

| Synonyms | 6-Phenyl-1-hexanamine hydrochloride, Benzenehexanamine hydrochloride |

| Molecular Formula | C₁₂H₂₀ClN |

| Molecular Weight | 213.75 g/mol |

| Predicted Appearance | White to off-white crystalline solid |

| Predicted Solubility | Soluble in water and polar organic solvents like ethanol and methanol. |

| Predicted Melting Point | Expected to be a crystalline solid with a distinct melting point. |

| Predicted pKa | The pKa of the ammonium group is predicted to be around 10-11, similar to other primary alkylammonium ions. |

Proposed Synthesis and Manufacturing Workflow

The synthesis of 6-phenylhexylamine hydrochloride can be approached from commercially available starting materials. A plausible and efficient synthetic route begins with 6-phenyl-1-hexanol. The overall workflow involves the conversion of the terminal alcohol to an amine, followed by salt formation.

Caption: Proposed synthetic workflow for 6-phenylhexylamine hydrochloride.

Experimental Protocol: Synthesis of 6-Phenylhexylamine Hydrochloride from 6-Phenyl-1-hexanol

Part A: Synthesis of 6-Phenylhexylamine

-

Bromination of 6-Phenyl-1-hexanol:

-

To a solution of 6-phenyl-1-hexanol in a suitable solvent (e.g., dichloromethane) at 0 °C, add phosphorus tribromide (PBr₃) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by quenching with water and extracting the product with an organic solvent. The crude 6-phenylhexyl bromide is purified by column chromatography.

-

Causality: PBr₃ is an effective reagent for converting primary alcohols to alkyl bromides with minimal rearrangement.

-

-

Azide Formation:

-

Dissolve the purified 6-phenylhexyl bromide in dimethylformamide (DMF) and add sodium azide (NaN₃).

-

Heat the mixture to facilitate the SN2 reaction, replacing the bromide with the azide group.

-

After the reaction is complete, extract the 6-phenylhexyl azide.

-

Causality: The azide displacement is a reliable method for introducing a nitrogen functional group that can be cleanly reduced to a primary amine.

-

-

Reduction of 6-Phenylhexyl Azide:

-

The 6-phenylhexyl azide can be reduced to 6-phenylhexylamine by catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) or by using a reducing agent like lithium aluminum hydride (LiAlH₄).

-

Catalytic hydrogenation is often preferred for its milder reaction conditions and easier workup.

-

Upon completion, the catalyst is filtered off, and the solvent is removed to yield the crude 6-phenylhexylamine.

-

Part B: Formation of the Hydrochloride Salt

-

Salt Formation:

-

Dissolve the crude 6-phenylhexylamine in a suitable anhydrous solvent such as diethyl ether or methanol.

-

Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) with stirring.

-

The 6-phenylhexylamine hydrochloride will precipitate out of the solution as a solid.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

-

Causality: The basic amine readily reacts with the acid to form the ammonium salt, which is typically less soluble in nonpolar organic solvents, allowing for easy isolation.

-

Proposed Analytical Characterization

A thorough analytical characterization is crucial to confirm the identity and purity of the synthesized 6-phenylhexylamine hydrochloride.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group, the aliphatic protons of the hexyl chain, and the protons of the aminium group. The integration of these signals should be consistent with the structure. |

| ¹³C NMR | Peaks for the carbon atoms of the phenyl ring and the six distinct carbon atoms of the hexyl chain. |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the free base (6-phenylhexylamine). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the ammonium salt, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the phenyl ring. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak in the chromatogram, with purity typically assessed by the peak area percentage. |

General Protocol for Purity Analysis by HPLC

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is suitable for this type of compound.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).

-

-

Sample Preparation:

-

Prepare a stock solution of the synthesized 6-phenylhexylamine hydrochloride in the mobile phase.

-

Create a series of dilutions for linearity assessment.

-

-

Analysis:

-

Inject the samples and analyze the chromatograms for the retention time and peak area of the main component.

-

Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

-

Potential Applications in Research and Drug Development

The therapeutic potential of phenethylamines is vast, and modifying the alkyl chain length can significantly impact their pharmacological profile.

Caption: General mechanism of action of phenylalkylamines at the synapse.

-

Neuromodulatory Activity: Shorter-chain phenethylamines are known to act as stimulants by promoting the release of neurotransmitters like dopamine and norepinephrine. The longer hexyl chain in 6-phenylhexylamine may alter its interaction with monoamine transporters and receptors, potentially leading to a different pharmacological profile.

-

Structure-Activity Relationship (SAR) Studies: 6-Phenylhexylamine hydrochloride can serve as a valuable tool in SAR studies to understand how lipophilicity and chain length affect the binding affinity and functional activity at various G-protein coupled receptors (GPCRs) and transporters.

-

Drug Delivery and Prodrugs: The lipophilic nature of the hexyl chain could be exploited in the design of prodrugs or drug delivery systems to enhance blood-brain barrier penetration or to target specific tissues.

Safety and Handling

As with any research chemical, 6-phenylhexylamine hydrochloride should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion

While 6-phenylhexylamine hydrochloride may not be a commonly available chemical, its synthesis is feasible from known starting materials. This guide provides a theoretical framework and practical protocols for its preparation and characterization. The unique structural features of this long-chain phenylalkylamine make it a compelling candidate for further investigation in the fields of medicinal chemistry and neuropharmacology. Its exploration could lead to the discovery of novel therapeutic agents with unique pharmacological properties.

References

Due to the novelty of 6-phenylhexylamine hydrochloride, direct references are not available. The principles and protocols described in this guide are based on established knowledge in organic chemistry and pharmacology. For further reading on related compounds and methodologies, the following resources are recommended:

- Organic Syntheses. An annual publication of detailed and checked procedures for the synthesis of organic compounds.

- Journal of Medicinal Chemistry.

- PubChem.

- SciFinder. A comprehensive database of chemical literature and patents, produced by the Chemical Abstracts Service (CAS).

An In-Depth Technical Guide to the Solubility Profile of 6-Phenylhexylamine Hydrochloride

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of drug discovery and development, the aqueous solubility of a drug candidate is a cornerstone physicochemical property. It profoundly influences bioavailability, manufacturability, and the ultimate therapeutic success of a pharmaceutical agent. Poor solubility can lead to erratic absorption, diminished efficacy, and significant formulation challenges, ultimately increasing development timelines and costs.[1][2][3] This guide provides a comprehensive framework for characterizing the solubility profile of 6-phenylhexylamine hydrochloride, a research compound of interest. As a primary amine, its behavior in aqueous and organic media is governed by its basicity and the presence of the hydrochloride salt, which generally enhances aqueous solubility.[4][5] This document will not only present methodologies for determining key solubility parameters but also delve into the scientific rationale behind these experimental choices, empowering researchers to generate a robust and insightful solubility profile.

Physicochemical Properties of 6-Phenylhexylamine Hydrochloride: A Theoretical Overview

6-Phenylhexylamine hydrochloride is an organic molecule featuring a phenyl group attached to a hexyl chain, terminating in a primary amine. The hydrochloride salt form indicates that the basic amine group is protonated, forming an ammonium chloride salt. This structure imparts several key characteristics that influence its solubility:

-

Amine Basicity and pKa: The primary amine group is basic and will exist in a protonated, charged form at acidic and neutral pH. The dissociation constant (pKa) of the conjugate acid (the protonated amine) is a critical determinant of its solubility-pH profile. For basic compounds, solubility typically increases as the pH of the solution drops below the pKa.[6]

-

Lipophilicity and logP: The phenyl group and the hexyl chain contribute to the molecule's lipophilicity, or its affinity for non-polar environments. The partition coefficient (logP) is a measure of this property. A higher logP generally correlates with lower aqueous solubility.

-

Salt Form: The hydrochloride salt form is employed to improve the aqueous solubility and stability of the parent amine.[7] However, the "common ion effect" can influence the solubility of hydrochloride salts in solutions containing chloride ions.[6]

A summary of the key physicochemical properties to be determined for 6-phenylhexylamine hydrochloride is presented in Table 1.

| Property | Description | Significance in Solubility Profiling |

| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | Essential for converting between mass-based (mg/mL) and molar-based (M) concentration units. |

| pKa | The negative logarithm of the acid dissociation constant of the protonated amine. | Predicts the degree of ionization at a given pH, which dictates the solubility-pH relationship.[6] |

| logP | The logarithm of the partition coefficient between an organic solvent (typically n-octanol) and water. | Quantifies the lipophilicity of the molecule, which is inversely related to aqueous solubility. |

| Aqueous Solubility | The maximum concentration of the compound that can dissolve in water at a specific temperature and pH. | A fundamental parameter for assessing oral bioavailability and developing aqueous formulations.[2] |

| Solvent Solubility | The solubility in various organic solvents (e.g., ethanol, methanol, DMSO). | Important for preparing stock solutions for in vitro assays and for formulation development. |

Experimental Determination of the Solubility Profile

A comprehensive understanding of the solubility of 6-phenylhexylamine hydrochloride requires a multi-faceted experimental approach. This section details the protocols for determining both kinetic and thermodynamic solubility, as well as for preparing stock solutions.

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between kinetic and thermodynamic solubility, as they provide different insights into a compound's behavior.

-

Kinetic Solubility: This is the concentration of a compound that remains in solution after being rapidly added from a concentrated organic stock solution (e.g., DMSO) to an aqueous buffer. It reflects the solubility of the amorphous or metastable form of the compound and is often higher than thermodynamic solubility.[1][8] Kinetic solubility is typically measured in early drug discovery for high-throughput screening.[9]

-

Thermodynamic Solubility: Also known as equilibrium solubility, this is the concentration of a compound in a saturated solution that is in equilibrium with the solid material.[3] This is a more accurate representation of the compound's intrinsic solubility and is critical for lead optimization and formulation development.[8][9]

The experimental workflow for determining both types of solubility is depicted below.

Caption: Workflow for Kinetic and Thermodynamic Solubility Determination.

Experimental Protocol: Thermodynamic Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[10]

Materials:

-

6-Phenylhexylamine hydrochloride (solid)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Buffers at pH 1.2, 4.5, and 6.8[10]

-

HPLC-grade water, acetonitrile, and methanol

-

Calibrated analytical balance

-

Vortex mixer

-

Orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

-

HPLC system with UV detector

Procedure:

-

Preparation of Buffers: Prepare aqueous buffers at various pH values (e.g., 1.2, 4.5, 6.8, and 7.4) to assess the pH-dependent solubility.[10]

-

Sample Preparation: Add an excess amount of solid 6-phenylhexylamine hydrochloride to a series of vials, each containing a known volume of a specific buffer. Ensure there is undissolved solid material at the bottom of each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24 to 72 hours) to allow the system to reach equilibrium.[10]

-

Phase Separation: After incubation, separate the undissolved solid from the solution. This can be achieved by centrifugation at high speed or by filtering the suspension through a 0.22 µm filter. The latter is generally preferred to ensure all solid particles are removed.

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate or supernatant using a validated HPLC-UV method.[3] A calibration curve should be prepared using standards of known concentrations.

-

Data Analysis: The measured concentration represents the thermodynamic solubility at that specific pH and temperature. The experiment should be performed in triplicate.[10]

Experimental Protocol: Kinetic Aqueous Solubility

This method is suitable for higher throughput screening.

Materials:

-

6-Phenylhexylamine hydrochloride

-

Dimethyl sulfoxide (DMSO)

-

Aqueous buffers (as above)

-

96-well plates

-

Plate shaker

-

Plate reader with turbidimetry capabilities or HPLC-UV system

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of 6-phenylhexylamine hydrochloride in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: Add the DMSO stock solution to the aqueous buffers in a 96-well plate to achieve a range of final concentrations. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Incubation: Seal the plate and shake it for a defined period (e.g., 2 hours) at a constant temperature.[1]

-

Precipitation Detection: Measure the turbidity of each well using a plate reader. The concentration at which significant precipitation is observed is the kinetic solubility. Alternatively, the samples can be filtered or centrifuged, and the supernatant analyzed by HPLC-UV.[1]

Solubility in Organic Solvents and Stock Solution Preparation

For in vitro experiments, concentrated stock solutions are often required. DMSO is a common solvent for this purpose due to its ability to dissolve a wide range of organic molecules.[11]

Protocol for Stock Solution Preparation:

-

Accurately weigh a known amount of 6-phenylhexylamine hydrochloride.

-

Add the desired volume of high-purity DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).

-

Vortex the mixture vigorously until the compound is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution.[11]

-

Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

A general workflow for preparing a formulation for in vivo studies using co-solvents is illustrated below.

Caption: General Workflow for Co-Solvent Formulation.[11]

Safety and Handling of 6-Phenylhexylamine Hydrochloride

As with any research chemical, proper safety precautions must be observed when handling 6-phenylhexylamine hydrochloride. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, data from similar amine hydrochlorides can provide guidance.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[12][13]

-

Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.[12]

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water for at least 15 minutes.[12]

-

Ingestion: Do not ingest. If swallowed, seek medical attention immediately.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] Amine salts can be hygroscopic, so protection from moisture is important.[12]

Conclusion

The solubility profile of 6-phenylhexylamine hydrochloride is a critical dataset for its advancement as a research tool or potential therapeutic agent. This guide has outlined a comprehensive strategy for determining its thermodynamic and kinetic solubility in aqueous and organic media. By following these detailed protocols and understanding the underlying scientific principles, researchers can generate a robust and reliable solubility profile. This information is indispensable for interpreting data from biological assays, designing effective formulations for in vivo studies, and making informed decisions in the drug development process.

References

- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. Advanced Drug Delivery Reviews, 59(7), 546-567.

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Mole, J., Box, K., & Comer, J. (n.d.). Measuring the solubility of salts of basic drugs without first creating the salts. Sirius Analytical. Retrieved from [Link]

- Kumar, L., & Kumar, A. (2013). Solubility determination in drug discovery and development. International Journal of Pharmaceutical Sciences and Research, 4(2), 531-543.

-

MUNI. (n.d.). Physical Properties: Solubility Classification. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

University of Wisconsin-La Crosse. (n.d.). Amine Unknowns. Retrieved from [Link]

-

World Health Organization. (2015). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. Annex 4. Retrieved from [Link]

-

BYJU'S. (n.d.). Test for Amino Groups. Retrieved from [Link]

-

Scribd. (n.d.). Test of Amine & Amide - Hydrochloric Acid. Retrieved from [Link]

- Potter, R. W., Babcock, R. S., & Brown, D. L. (1976). New method for determining the solubility of salts in aqueous solutions at elevated temperatures. Journal of Research of the U.S. Geological Survey, 5(3), 389-395.

- Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies.

-

DrugBank. (n.d.). beta-PHENYLETHYLAMINE HCl. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]

-

ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

-

World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Phenethylamine. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. evotec.com [evotec.com]

- 4. byjus.com [byjus.com]

- 5. scribd.com [scribd.com]

- 6. pharmatutor.org [pharmatutor.org]

- 7. CAS 156-28-5: 2-Phenylethylamine hydrochloride [cymitquimica.com]

- 8. ovid.com [ovid.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. who.int [who.int]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. static.igem.wiki [static.igem.wiki]

- 13. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Spectroscopic Characterization of 6-Phenylhexylamine Hydrochloride

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 6-phenylhexylamine hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound. The focus is on not just presenting data, but on the rationale behind the experimental choices and the interpretation of the resulting spectra, ensuring a thorough understanding of the molecule's structural features.

Introduction

6-Phenylhexylamine hydrochloride is a primary amine salt. The presence of a phenyl group at one end of a six-carbon chain and a protonated amine at the other gives it distinct chemical properties that are reflected in its spectroscopic data. Understanding these spectral signatures is crucial for its identification, purity assessment, and in studying its interactions in various chemical and biological systems. This guide will walk through the expected spectroscopic data and the methodologies to obtain them.

Molecular Structure and Key Features

To understand the spectroscopic data, it is essential to first visualize the molecule.

Caption: Structure of 6-phenylhexylamine hydrochloride.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 6-phenylhexylamine hydrochloride, both ¹H and ¹³C NMR will provide valuable information.

¹H NMR Spectroscopy

Expected ¹H NMR Spectrum: The proton NMR spectrum will show distinct signals for the aromatic protons, the aliphatic chain protons, and the ammonium protons. The hydrochloride salt form influences the chemical shift and appearance of the protons attached to and near the nitrogen atom.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Phenyl (Ar-H) | 7.1 - 7.3 | Multiplet | 5H | The five protons on the benzene ring will appear as a complex multiplet in the typical aromatic region. |

| Benzylic (-CH₂-Ph) | ~2.6 | Triplet | 2H | These protons are adjacent to the phenyl group and a methylene group, leading to a triplet. |

| Methylene (-CH₂-) | 1.2 - 1.7 | Multiplet | 8H | The four methylene groups in the middle of the alkyl chain will overlap, creating a complex multiplet. |

| Methylene (-CH₂-N) | ~3.0 | Triplet | 2H | These protons are adjacent to the electron-withdrawing ammonium group, causing a downfield shift compared to other methylene groups. |

| Ammonium (-NH₃⁺) | 7.5 - 8.5 | Broad singlet | 3H | The protons on the nitrogen are acidic and can undergo exchange with residual water or with each other, leading to a broad signal.[1] The chemical shift can be highly variable depending on the solvent and concentration. |

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of 6-phenylhexylamine hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are good choices for amine salts due to their polarity.[2] In D₂O, the -NH₃⁺ protons will exchange with deuterium and the signal will disappear, which can be a useful diagnostic tool.[1]

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.

-

Acquisition Parameters:

-

Number of scans: 16-32 scans are typically sufficient.

-

Relaxation delay: A delay of 1-2 seconds between scans is appropriate.

-

Temperature: Room temperature.

-

Caption: Workflow for NMR Spectroscopy.

¹³C NMR Spectroscopy

Expected ¹³C NMR Spectrum: The carbon NMR will show distinct signals for each carbon atom in a unique chemical environment.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| Phenyl (C-Ar) | 125 - 142 | The aromatic carbons will appear in their characteristic region. The quaternary carbon attached to the alkyl chain will be at the downfield end of this range. |

| Benzylic (-CH₂-Ph) | ~36 | This carbon is attached to the phenyl group. |

| Methylene (-CH₂-) | 26 - 32 | The four central methylene carbons will have similar chemical shifts. |

| Methylene (-CH₂-N) | ~40 | This carbon is deshielded due to its proximity to the electronegative nitrogen atom. |

Experimental Protocol: ¹³C NMR

The sample preparation is the same as for ¹H NMR. The acquisition will require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C. A proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 6-phenylhexylamine hydrochloride, the key features will be the N-H stretches of the primary ammonium salt and the C-H and C=C stretches of the alkyl and aromatic portions.

Expected IR Spectrum:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance | Rationale |

| N-H Stretch | 3200 - 2800 | Broad, strong | The N-H stretching vibrations of a primary amine salt (R-NH₃⁺) appear as a broad and intense band in this region.[3] This is a characteristic feature of amine salts. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Sharp, medium | C-H stretching vibrations of the sp² hybridized carbons in the phenyl ring. |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Sharp, strong | Symmetric and asymmetric C-H stretching of the methylene groups in the alkyl chain.[3] |

| Overtone/Combination Bands | 2800 - 2000 | Series of weak bands | These are often observed for amine salts due to the high polarity of the N-H bonds.[3] |

| N-H Bend | 1625 - 1500 | Medium | Asymmetric and symmetric bending vibrations of the -NH₃⁺ group.[3] |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to weak | Stretching vibrations of the carbon-carbon double bonds in the benzene ring. |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample like a hydrochloride salt, the KBr pellet method is common.[4]

-

Grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[4]

-

Press the mixture into a thin, transparent pellet using a hydraulic press.[4]

-

Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.[4][5] Simply place a small amount of the solid sample on the ATR crystal and apply pressure.[4]

-

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the beam path and acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and structural features.

Expected Mass Spectrum (Electron Ionization - EI):

The molecular ion of the free base (6-phenylhexylamine) is expected at m/z 177. The hydrochloride salt itself is not typically observed directly in EI-MS. The fragmentation pattern will be characteristic of an alkylamine with a phenyl group.

| m/z | Proposed Fragment | Fragmentation Pathway |

| 177 | [M]⁺ | Molecular ion of the free base. |

| 104 | [C₈H₈]⁺ | Tropylium ion, a common rearrangement fragment for compounds with a benzyl group. |

| 91 | [C₇H₇]⁺ | Benzyl cation, resulting from benzylic cleavage. |

| 30 | [CH₂NH₂]⁺ | Alpha-cleavage, a characteristic fragmentation of primary amines.[1] |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: For a relatively volatile compound (as the free base), Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The hydrochloride salt is non-volatile and needs to be converted to the free base before injection or analyzed by a soft ionization technique.[6]

-

Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment ions and a library-searchable spectrum. For observing the molecular ion of the salt, a soft ionization technique like Electrospray Ionization (ESI) would be more appropriate.[7] In positive ion ESI, the protonated molecule [M+H]⁺ of the free base would be observed at m/z 178.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

Caption: Predicted EI-MS Fragmentation of 6-phenylhexylamine.

Conclusion

The spectroscopic characterization of 6-phenylhexylamine hydrochloride provides a detailed picture of its molecular structure. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, particularly the primary ammonium salt, and mass spectrometry establishes the molecular weight and fragmentation patterns. By understanding the principles behind each technique and the expected spectral features, researchers can confidently identify and characterize this compound.

References

-

J-Stage. (n.d.). Formation of [M+HC1+H]+ Type Ions Observed in CAD Spectra. Retrieved from [Link]

-

Reddit. (2020). Mass spectrometry oh HCl. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Unknown. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Study.com. (n.d.). How will fragmentation affect the mass spectrum of hydrogen chloride?. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). How many peaks of HCl are found in a mass spectrum?. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines - Organic Chemistry. Retrieved from [Link]

-

SciSpace. (n.d.). ATR-FTIR spectroscopic imaging to study drug release and tablet dissolution. Retrieved from [Link]

-

Fiveable. (n.d.). Spectroscopy of Amines | Organic Chemistry Class Notes. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum?. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0002017). Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Studies on High Molecular Weight Aliphatic Amines and Their Salts. XI. Transference Numbers of Some Primary Amine Hydrochlorides in Aqueous Solution and Their Significance in the Interpretation of the Micelle Theory. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0012275). Retrieved from [Link]

-

PubChem. (n.d.). 2-Phenylethylamine hydrochloride. Retrieved from [Link]

-

Reddit. (2023). Amine protons on NMR. Retrieved from [Link]

-

DOI. (n.d.). Supporting Information For: S1. Retrieved from [Link]

-

ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0012275). Retrieved from [Link]

-

SpectraBase. (n.d.). Phenethylamine HCl - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). Phenethylamine. Retrieved from [Link]

-

PubMed. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt). Retrieved from [Link]

-

NIST WebBook. (n.d.). Phenethylamine, p-methoxy-α-methyl-, hydrochloride. Retrieved from [Link]

-

Unknown. (2026). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]

-

PubChem. (n.d.). 1-Phenethylamine, (-)-. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 2-Phenylethylamine (FDB010580). Retrieved from [Link]

-

ResearchGate. (2025). Identification of -Phenylethylamine in Judicial Samples. Retrieved from [Link]

Sources

- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 2. NMR 溶剂 [sigmaaldrich.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure-Activity Relationship of 6-Phenylhexylamine Hydrochloride

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

6-Phenylhexylamine, a simple yet intriguing phenylalkylamine, presents a foundational scaffold for the exploration of novel therapeutics targeting monoaminergic systems. This technical guide provides a comprehensive framework for elucidating the structure-activity relationship (SAR) of 6-phenylhexylamine hydrochloride. In the absence of extensive direct research on this specific molecule, we present a detailed, hypothetical SAR study, grounded in the established pharmacology of the broader phenylalkylamine class. This document serves as a roadmap for researchers, outlining the strategic design of analogs, detailed synthetic protocols, robust biological evaluation methodologies, and insightful data analysis approaches. Our objective is to empower researchers to systematically investigate and optimize the therapeutic potential of the 6-phenylhexylamine scaffold.

Introduction: The Therapeutic Potential of the Phenylalkylamine Scaffold

The phenethylamine moiety is a privileged scaffold in medicinal chemistry, forming the backbone of numerous endogenous neurotransmitters, hormones, and a wide array of synthetic psychoactive compounds.[1] Molecules in this class are known to interact with a variety of biological targets, most notably monoamine transporters and G-protein coupled receptors (GPCRs), thereby modulating critical neurological pathways.[2] 6-Phenylhexylamine, with its extended hexyl chain, represents a less-explored member of this family, offering the potential for unique pharmacological profiles due to its increased lipophilicity and conformational flexibility compared to its shorter-chain relatives like phenethylamine and amphetamine.

Understanding the structure-activity relationship (SAR) is paramount in drug discovery. It provides a rational basis for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties while minimizing off-target effects. This guide will delineate a systematic approach to unravel the SAR of 6-phenylhexylamine hydrochloride, focusing on its potential interactions with the dopamine transporter (DAT), serotonin receptors (specifically 5-HT2A), and trace amine-associated receptor 1 (TAAR1). These targets are selected based on the known pharmacology of other phenylalkylamines.[3][4][5]

A Proposed Structure-Activity Relationship (SAR) Study of 6-Phenylhexylamine

To systematically explore the SAR of 6-phenylhexylamine, we propose the synthesis and evaluation of a focused library of analogs. The modifications are designed to probe the contributions of different structural features to biological activity.

Core Structural Components for Modification

The 6-phenylhexylamine scaffold can be dissected into three key regions for modification:

-

The Phenyl Ring: This region allows for the introduction of various substituents to explore electronic and steric effects on receptor binding.

-

The Alkyl Chain: The length and rigidity of this linker can significantly influence how the molecule fits into a binding pocket.

-

The Amino Group: Modification of the terminal amine can impact the pKa, hydrogen bonding capacity, and overall polarity of the molecule.

Proposed Analog Design

The following table outlines a proposed set of initial analogs for synthesis and evaluation.

| Analog ID | Modification | Rationale |

| PHA-01 | Unsubstituted Phenyl Ring (Parent Compound) | Establish baseline activity. |

| PHA-02 | 4-Fluoro-phenyl | Introduce a small, electron-withdrawing group to probe electronic interactions. |

| PHA-03 | 4-Chloro-phenyl | Increase lipophilicity and introduce a larger halogen. |